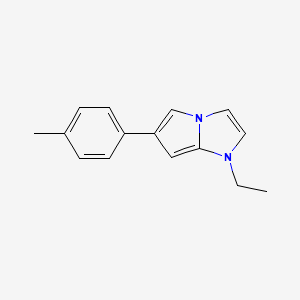![molecular formula C19H24 B14674895 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 32403-82-0](/img/structure/B14674895.png)
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with multiple methyl groups, making it a derivative of trimethylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of trimethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where trimethylbenzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the methylation of toluene and xylenes, followed by selective alkylation processes. The use of aluminosilicate catalysts can enhance the efficiency of these reactions, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Applications De Recherche Scientifique
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethylbenzene: Another trimethylbenzene isomer with different substitution patterns.
2,4,5-Trimethylacetophenone: A related compound with a ketone functional group.
Uniqueness
1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
32403-82-0 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-[(2,3,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-12-7-15(4)17(6)19(8-12)11-18-10-14(3)13(2)9-16(18)5/h7-10H,11H2,1-6H3 |
Clé InChI |
UZHRSLSLEAPABM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


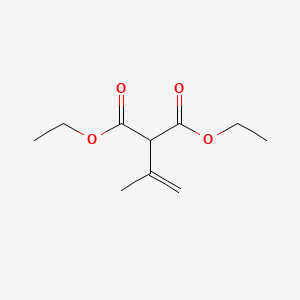
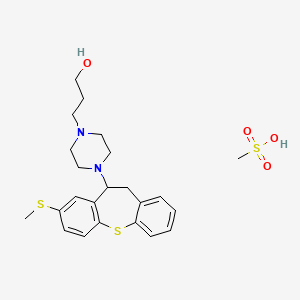
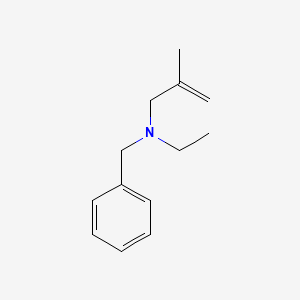
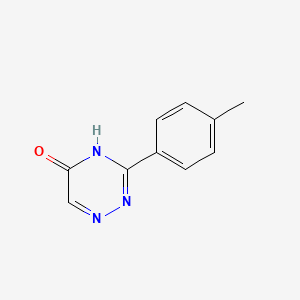
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
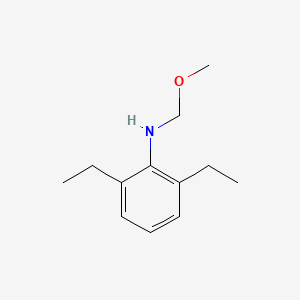
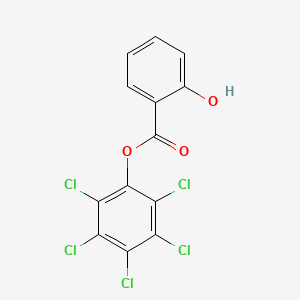
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
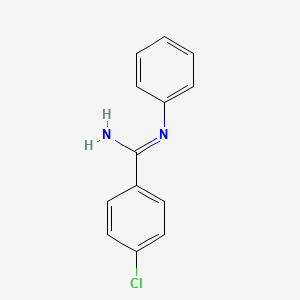

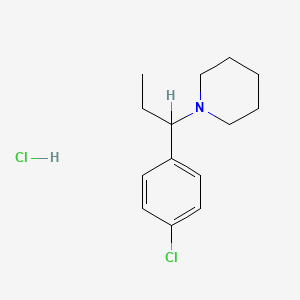
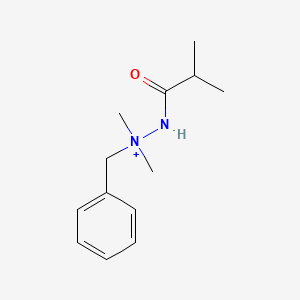
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
